1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine
Description
Properties
Molecular Formula |
C13H17FN4 |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C13H17FN4/c14-10-1-2-13-16-12(9-18(13)7-10)8-17-5-3-11(15)4-6-17/h1-2,7,9,11H,3-6,8,15H2 |
InChI Key |
ISTGIMNRWJIWTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CN3C=C(C=CC3=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 277.29 g/mol. Its structure features a piperidine ring substituted with a 6-fluoroimidazo[1,2-a]pyridine moiety, which is crucial for its biological activity. The presence of the fluorine atom enhances its lipophilicity and potentially improves its binding affinity to biological targets.
Anticancer Activity
Research has indicated that compounds similar to 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine exhibit anticancer properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit tumor cell proliferation in various cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study:
A study published in Frontiers in Chemistry demonstrated that certain imidazo derivatives showed promising anticancer activity against prostate cancer cell lines (PC3) at concentrations as low as 5 µg/ml, indicating their potential for development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary screening suggests that it possesses antifungal and antibacterial properties, making it a candidate for further development in treating infections.
Case Study:
In vitro assays have reported that related compounds exhibit significant antifungal activity against various pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents .
Neuropharmacological Potential
The piperidine structure is known for its neuroactive properties. Compounds containing this moiety have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.
Research Findings:
Studies suggest that modifications to the piperidine ring can enhance the selectivity for certain receptors, potentially leading to novel treatments for neuropsychiatric disorders.
Synthetic Applications
The synthesis of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine involves multi-step reactions that can be optimized for yield and purity. The ability to modify the imidazo and piperidine components allows for the creation of a library of derivatives with varied biological activities.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to its target, often through hydrogen bonding or hydrophobic interactions. The imidazo[1,2-a]pyridine core can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
1-{[6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
- Position 2: A 3-methoxyphenyl group introduces steric bulk and aromaticity, contrasting with the methyl group in the target compound. Piperidine Functionalization: A carboxylic acid replaces the amine, significantly changing solubility (ionizable vs. basic) and hydrogen-bonding capacity.
4-{7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine
- Key Differences: Position 7: A dimethylaminomethyl group enhances hydrophilicity and introduces a tertiary amine. Heterocyclic Attachment: A pyrimidin-2-amine replaces the piperidine, altering conformational flexibility and binding interactions.
Modifications to the Piperidine Moiety
1-[(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-4-amine dihydrochloride
- Salt Form: The dihydrochloride salt improves aqueous solubility compared to the free base form of the target compound.
1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid
- Key Differences :
- Position 7 : Methyl substitution may reduce metabolic oxidation.
- Position 2 : A phenyl group enhances lipophilicity but reduces polarity.
- Piperidine Functionalization : Carboxylic acid substitution introduces acidity (pKa ~4-5), contrasting with the basic piperidin-4-amine (pKa ~10).
Heterocyclic Core Replacements
1-[(1,3-Thiazol-4-yl)methyl]piperidin-4-amine
- Key Differences :
- Core Structure : Thiazole replaces imidazo[1,2-a]pyridine, reducing aromatic surface area and altering electronic properties.
- Biological Implications : Thiazole-containing compounds often exhibit distinct target affinities, such as antimicrobial or antiviral activity.
Implications for Drug Design
- Substituent Effects : Fluorine at position 6 improves metabolic stability over chlorine , while aryl groups (e.g., phenyl) enhance lipophilicity for membrane penetration .
- Piperidine vs. Carboxylic Acid : The amine group in the target compound favors interactions with acidic residues in binding pockets, whereas carboxylic acids may form salt bridges .
- Heterocyclic Diversity : Thiazole or pyrimidine attachments enable tuning of electronic properties and target selectivity .
Biological Activity
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a fluorinated imidazo[1,2-a]pyridine ring linked to a piperidine moiety. Its molecular formula is with a molecular weight of 273.30 g/mol .
Research indicates that compounds similar to 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine may act as inhibitors of various enzymes involved in cancer metabolism. For instance, imidazo[1,2-a]pyridine derivatives have been shown to modulate pyruvate kinase M2 (PKM2), an enzyme crucial for tumor metabolism. The modulation of PKM2 can lead to altered cellular metabolism and apoptosis in cancer cells .
Antitumor Activity
Several studies have explored the antitumor potential of imidazo[1,2-a]pyridine derivatives. Notably, compounds that inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1) have been identified as promising agents for enhancing immune responses in cancer therapy. For example, one study reported an ENPP1 inhibitor with an IC50 value of 5.70 nM, which significantly enhanced the efficacy of anti-PD-1 antibody treatments in murine models .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various biological targets:
- ENPP1 Inhibition : Inhibitors targeting ENPP1 can stimulate immune responses by enhancing the activity of the cGAS-STING pathway, which is vital for antitumor immunity.
- PKM2 Modulation : The ability to modulate PKM2 activity can lead to significant changes in tumor growth dynamics.
Study on ENPP1 Inhibition
A recent study investigated the effects of a related imidazo[1,2-a]pyridine derivative on ENPP1 activity. The results showed that treatment with this compound resulted in:
- Enhanced expression of downstream target genes such as IFNB1 and IL6.
- A tumor growth inhibition rate of 77.7% when combined with anti-PD-1 therapy .
PKM2 Modulation Study
Another investigation focused on the modulation of PKM2 by imidazo[1,2-a]pyridine derivatives. The study highlighted that:
- Certain derivatives exhibited improved potency in inhibiting PKM2 compared to non-substituted analogs.
- The presence of fluorine at specific positions enhanced binding affinity and biological activity .
Data Tables
Q & A
Advanced Research Question
- Fluorine Position : 6-Fluoro substitution on imidazo[1,2-a]pyridine increases metabolic stability by blocking CYP450 oxidation at adjacent positions .
- Piperidine Modifications : N-methylation of piperidin-4-amine enhances lipophilicity (logP +0.5) but may reduce blood-brain barrier penetration due to increased polarity .
Q. Methodological Approach :
Synthesize analogs (e.g., 6-chloro or N-ethyl derivatives).
Measure logP (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 assays).
Corrogate data with in vivo pharmacokinetic studies (e.g., rodent plasma half-life) .
How can contradictory data on the compound’s biological activity across studies be reconciled?
Advanced Research Question
Discrepancies may arise from:
Q. Resolution Strategy :
- Control Experiments : Repeat assays under standardized conditions (pH 7.4, 37°C).
- Tautomer Analysis : Use ¹⁵N NMR or X-ray crystallography to identify dominant tautomeric forms .
- Orthogonal Assays : Validate activity in cell-based (e.g., cAMP accumulation) and tissue-level models (e.g., isolated organ baths) .
What computational tools are effective for predicting the compound’s ADMET profile?
Basic Research Question
Use SwissADME or ADMET Predictor to estimate:
- Absorption : Bioavailability score (likely 0.55 due to moderate logP ~2.1).
- Metabolism : CYP3A4/2D6 substrate likelihood (high for imidazo[1,2-a]pyridines).
- Toxicity : AMES mutagenicity prediction (low risk with fluorine substitution) .
Advanced Application : Combine molecular dynamics simulations (e.g., GROMACS) to model membrane permeation and plasma protein binding .
What analytical challenges arise in quantifying 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine in biological matrices?
Advanced Research Question
- Matrix Interference : Plasma proteins and lipids can mask LC-MS/MS signals.
- Solution : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges).
- Detection : Optimize MRM transitions for the protonated ion (e.g., m/z 291.3 → 148.1 for quantification) .
Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
